N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,3-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyrazole ring to a pyrazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Dimethylcyclohexyl)-1-methylpyrrolidin-3-amine
- N-(3,3-Dimethylcyclohexyl)methioninamide
- 1-(3,3-Dimethylcyclohexyl)ethyl 2-(1-oxopropoxy)acetate .
Uniqueness
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the cyclohexyl and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2)6-4-5-10(7-12)14-11-8-13-15(3)9-11/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
FVNOLRNCCKPXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
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